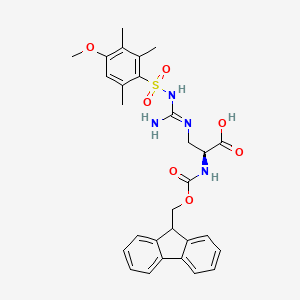
Fmoc-(3,(Mtr)Guanidino)-Ala-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-(3,(Mtr)Guanidino)-Ala-OH is a synthetic amino acid derivative used primarily in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methoxytrimethylbenzene sulfonyl (Mtr) protecting group on the guanidino group, and an alanine residue. This compound is valuable in the field of peptide chemistry due to its stability and ease of deprotection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(3,(Mtr)Guanidino)-Ala-OH typically involves multiple steps:
Protection of the Guanidino Group: The guanidino group is protected using methoxytrimethylbenzene sulfonyl chloride in the presence of a base such as triethylamine.
Fmoc Protection: The amino group of alanine is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium carbonate.
Coupling Reaction: The protected guanidino group is coupled with the Fmoc-protected alanine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-(3,(Mtr)Guanidino)-Ala-OH undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc and Mtr protecting groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine, while Mtr deprotection requires acidic conditions such as trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC and HOBt.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Mtr Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIPS).
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc and Mtr groups yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with the desired sequence.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-(3,(Mtr)Guanidino)-Ala-OH is widely used in peptide synthesis for the preparation of complex peptides and proteins. Its stability and ease of deprotection make it a preferred choice for solid-phase peptide synthesis.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also employed in the synthesis of peptide-based inhibitors and probes.
Medicine
This compound is used in the development of peptide-based therapeutics. It is involved in the synthesis of peptide drugs that target specific proteins or pathways in the body.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of peptide-based materials for various applications.
Wirkmechanismus
The mechanism of action of Fmoc-(3,(Mtr)Guanidino)-Ala-OH involves its incorporation into peptide chains during synthesis. The Fmoc and Mtr protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. Upon deprotection, the free amino acid can interact with other molecules, facilitating the study of biological processes and the development of therapeutics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-(3,(Pbf)Guanidino)-Ala-OH: Similar to Fmoc-(3,(Mtr)Guanidino)-Ala-OH but uses pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) as the protecting group.
Fmoc-(3,(Pmc)Guanidino)-Ala-OH: Uses pentamethyl-chroman-6-sulfonyl (Pmc) as the protecting group.
Uniqueness
This compound is unique due to its specific protecting groups, which offer distinct advantages in terms of stability and ease of deprotection. The choice of protecting groups can influence the overall yield and purity of the synthesized peptides, making this compound a valuable tool in peptide chemistry.
Eigenschaften
Molekularformel |
C29H32N4O7S |
|---|---|
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
(2S)-3-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C29H32N4O7S/c1-16-13-25(39-4)17(2)18(3)26(16)41(37,38)33-28(30)31-14-24(27(34)35)32-29(36)40-15-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-13,23-24H,14-15H2,1-4H3,(H,32,36)(H,34,35)(H3,30,31,33)/t24-/m0/s1 |
InChI-Schlüssel |
ITPWVEUAGFUBDN-DEOSSOPVSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Kanonische SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)
![1-[3-(Aminomethyl)oxan-3-yl]-2-methylpropan-1-ol](/img/structure/B13153922.png)
![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)

![(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13153947.png)









